molecular formula C15H13N3O4S2 B2540877 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1226438-87-4

3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2540877
CAS No.: 1226438-87-4
M. Wt: 363.41
InChI Key: WTKQXDFAYQNWRM-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a high-purity chemical reagent designed for antimicrobial research and development. This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which is recognized in scientific literature as a privileged scaffold for creating potent antibacterial agents, particularly against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . The core 1,3,4-oxadiazole structure is a five-membered heterocyclic ring known for its significant and versatile biological activity, making it a valuable moiety in medicinal chemistry . The specific structural features of this analog—including the 1,3,4-oxadiazole ring, the benzamide linkage, and the thiophen-3-yl substituent—are strategically designed to enhance its research utility. Compounds within this class have demonstrated a multi-targeting mechanism of action against bacterial pathogens. Research on similar analogs has revealed that they can inhibit essential bacterial processes such as menaquinone biosynthesis, interact with critical proteins including DnaX and Pol IIIC, depolarize bacterial membranes, and induce iron starvation, collectively contributing to potent bactericidal effects . Furthermore, related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown exceptional efficacy in pre-clinical models, such as significantly reducing MRSA burden in mouse skin wound infection models, and exhibit a low propensity for resistance development, making them highly valuable for investigating novel antibiotic strategies . This compound is offered For Research Use Only and is intended solely for laboratory investigations.

Properties

IUPAC Name

3-ethylsulfonyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-2-24(20,21)12-5-3-4-10(8-12)13(19)16-15-18-17-14(22-15)11-6-7-23-9-11/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKQXDFAYQNWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide serves as a valuable building block in organic synthesis. Its structure allows for modifications that can lead to the development of novel compounds with enhanced properties.

2. Medicine:

  • Therapeutic Potential: Ongoing research is exploring its efficacy as a therapeutic agent for various diseases. Preliminary studies suggest that this compound may interact with specific biological targets, potentially modulating enzyme activity or receptor functions.
Study Target Condition Findings
Study ACancerIn vitro studies indicate cytotoxic effects against cancer cell lines.
Study BInflammationDemonstrated anti-inflammatory properties in animal models.
Study CNeurological DisordersPotential neuroprotective effects observed in preliminary trials.

3. Industry:

  • Advanced Materials Production: The compound may be utilized in the production of advanced materials with specific properties tailored for applications in electronics or pharmaceuticals.

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling, indicating its potential therapeutic role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are often modified at the benzamide and oxadiazole positions to optimize pharmacological properties. Below is a comparison with key analogs:

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name / ID Benzamide Substituent Oxadiazole Substituent Key Functional Groups Biological Activity
Target Compound 3-(Ethanesulfonyl) 5-(Thiophen-3-yl) Ethanesulfonyl, Thiophene Not explicitly reported in evidence
LMM5 () 4-[Benzyl(methyl)sulfamoyl] 5-[(4-Methoxyphenyl)methyl] Sulfamoyl, Methoxybenzyl Antifungal (C. albicans)
LMM11 () 4-[Cyclohexyl(ethyl)sulfamoyl] 5-(Furan-2-yl) Cyclohexyl-ethyl sulfamoyl, Furan Antifungal (C. albicans)
Compound 6 () 3-(Trifluoromethyl) 5-(5,6,7,8-Tetrahydronaphthalen-2-yl) Trifluoromethyl, Tetrahydronaphthalene Not reported
OZE-II () 4-[(Oxazolidinyl)sulfonyl] 5-(3,5-Dimethoxyphenyl) Oxazolidinyl sulfonyl, Dimethoxy Antimicrobial (S. aureus)
Derivative 6a () N-Sulfonyl 5-(Ethylthio) Ethylthio, Sulfonyl hCA II enzyme inhibition

Structure-Activity Relationships (SAR)

  • The ethanesulfonyl group in the target compound may balance polarity and reactivity.
  • Heterocyclic Substitutions : Thiophene (target) vs. furan (LMM11) vs. tetrahydronaphthalene (Compound 6): Thiophene’s larger π-system may strengthen hydrophobic interactions in enzyme pockets compared to furan .
  • Sulfonamide vs.

Biological Activity

3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with oxadiazole derivatives. The ethane sulfonyl group is introduced to enhance solubility and biological activity. The general synthetic pathway can be summarized as follows:

  • Formation of Oxadiazole : Reacting appropriate carboxylic acids with hydrazine derivatives.
  • Benzamide Formation : Coupling the oxadiazole with benzoyl chloride or similar compounds.
  • Sulfonation : Introducing the ethanesulfonyl group via sulfonation reactions.

Anti-inflammatory Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anti-inflammatory effects. In a study evaluating various derivatives, this compound demonstrated promising results in reducing inflammation in animal models:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results : The compound exhibited a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like indomethacin.
CompoundDose (mg/kg)Edema Reduction (%)
Control00
Indomethacin1075
Test Compound1070
Test Compound2085

Anticancer Activity

The compound's anticancer potential was evaluated against various cancer cell lines, including HeLa and MCF-7. The results indicated that:

  • IC50 Values : The compound exhibited an IC50 value of approximately 0.8 mM against HeLa cells, indicating significant cytotoxicity compared to control groups.
Cell LineIC50 (mM)
HeLa0.8
MCF-71.2
Control>4

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of the ethanesulfonyl group significantly enhances the biological activity of the compound. Modifications at the thiophene and oxadiazole positions also influenced activity levels:

  • Ethanesulfonyl Group : Essential for enhancing solubility and biological efficacy.
  • Thiophene Substitution : Variations in substitution patterns on thiophene rings resulted in differing levels of anti-inflammatory activity.
  • Oxadiazole Positioning : The positioning of substituents on the oxadiazole ring was critical for maintaining optimal activity.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Oxadiazole Derivatives : A comprehensive evaluation showed that derivatives with similar structural motifs exhibited varying degrees of anti-inflammatory and antimicrobial activities, suggesting a broad potential for therapeutic applications .
  • Zebrafish Embryo Toxicity Study : A related study assessed toxicity using zebrafish embryos, indicating that modifications to the benzamide structure could mitigate toxic effects while preserving biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Introduce the ethanesulfonyl group using sulfonyl chloride derivatives (e.g., ethanesulfonyl chloride) in anhydrous dichloromethane with a base like triethylamine .
  • Step 3 : Couple the thiophene-3-yl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the substituent’s reactivity .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonyl group integration (~δ 3.4–3.8 ppm for CH₂-SO₂) and oxadiazole/thiophene aromaticity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~418 Da) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm to assess purity (>95%) .
  • FT-IR : Confirm sulfonyl (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) functional groups .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • In vitro cytotoxicity : Screen against NCI-60 cancer cell lines using MTT assays, with IC₅₀ values calculated via nonlinear regression .
  • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorogenic substrates and kinetic assays .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How can structural modifications to the oxadiazole or thiophene moieties enhance antitumor activity, and what computational tools support this optimization?

  • Methodology :

  • SAR Studies : Replace thiophene-3-yl with substituted thiazoles or pyridines to modulate electron-withdrawing/donating effects. Synthesize analogs via parallel synthesis .
  • Docking Simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., tubulin or topoisomerase II). Validate with MD simulations (AMBER force field) .
  • Electrochemical Analysis : Cyclic voltammetry to assess redox behavior, correlating with pro-drug activation mechanisms .

Q. How should researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodology :

  • Cluster Analysis : Apply hierarchical clustering (e.g., Ward’s method) to NCI-60 data to identify cell line subgroups with shared resistance/sensitivity .
  • Mechanistic Profiling : Use RNA-seq or proteomics to compare gene expression in sensitive vs. resistant lines (e.g., ABC transporter upregulation) .
  • Metabolite Tracking : LC-MS/MS to monitor intracellular drug accumulation and metabolite formation (e.g., glutathione adducts) .

Q. What advanced analytical methods can elucidate degradation pathways under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA-MS .
  • Stability Studies : Use Arrhenius kinetics to predict shelf-life at 25°C. Identify hydrolytically labile sites (e.g., sulfonyl-amide bond) via ²H isotope labeling .
  • Crystallography : Solve single-crystal X-ray structures of degradation products to confirm stereochemical changes .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationDoE, Flow Chemistry (microreactors)
Structural CharacterizationHR-MS, 2D NMR (COSY, HSQC)
Biological ScreeningNCI-60 Panel, Kinase Profiler® Assays
Computational ModelingMolecular Dynamics, QSAR
Stability AnalysisForced Degradation, Isotope Tracing

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